molecular formula C23H24O7 B2663851 (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate CAS No. 858768-81-7

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Cat. No.: B2663851
CAS No.: 858768-81-7
M. Wt: 412.438
InChI Key: UNQSZRBOAMSLPE-MFOYZWKCSA-N
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Description

This compound belongs to the benzofuran derivative family, characterized by a benzofuran core substituted with a 3,4,5-trimethoxybenzylidene group at the 2-position and a 2,2-dimethylpropanoate (pivaloate) ester at the 6-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and biological interactions. Its synthesis typically involves condensation reactions followed by esterification, with structural confirmation via X-ray crystallography using software like SHELX .

Key structural features:

  • Benzofuran core: Provides a planar aromatic system for π-π interactions.
  • 3,4,5-Trimethoxybenzylidene: Enhances electron density and steric bulk, influencing receptor binding.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-23(2,3)22(25)29-14-7-8-15-16(12-14)30-17(20(15)24)9-13-10-18(26-4)21(28-6)19(11-13)27-5/h7-12H,1-6H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQSZRBOAMSLPE-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic compound with significant biological activity. Its complex structure includes a benzofuran moiety and a trimethoxybenzylidene group, suggesting potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C22H22O7
  • Molecular Weight : 398.411 g/mol
  • CAS Number : 858760-45-9
  • IUPAC Name : (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Biological Activity Overview

The compound exhibits various biological activities primarily through its interaction with specific proteins and enzymes. The primary targets include:

Target Protein Function
TubulinInvolved in cell division and structure
Heat Shock Protein 90 (Hsp90)Chaperone protein that assists in protein folding
Thioredoxin Reductase (TrxR)Antioxidant defense and redox regulation
Histone Lysine-Specific Demethylase 1 (HLSD1)Epigenetic regulation of gene expression
Activin Receptor-Like Kinase 2 (ALK2)Role in cellular signaling pathways
P-glycoprotein (P-gp)Drug transport and multidrug resistance
Platelet-Derived Growth Factor Receptor βInvolved in cell growth and development

The compound acts by binding to the active sites of its target proteins, leading to the inhibition of their functions. For instance:

  • Inhibition of Tubulin : Disruption of microtubule formation affects mitotic spindle assembly, leading to cell cycle arrest.
  • Hsp90 Interaction : By inhibiting Hsp90, the compound destabilizes client proteins that are critical for cancer cell survival.
  • Redox Regulation : The interaction with TrxR suggests a potential role in enhancing oxidative stress within cells.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is likely to exhibit moderate absorption and distribution due to its lipophilic nature. The presence of the trimethoxyphenyl group enhances its bioactivity by facilitating interactions with lipid membranes.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Anticancer Activity : Research indicates that (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate shows promising anticancer properties against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
    • Study Reference: A study demonstrated that treatment with this compound resulted in a significant reduction in viable cancer cells in vitro compared to control groups.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
    • Study Reference: In a murine model of inflammation, administration led to decreased levels of TNF-alpha and IL-6.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Benzylidene Group) Ester Group Molecular Weight (g/mol) Key Properties/Applications Reference
(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate (Target) 3,4,5-Trimethoxy 2,2-Dimethylpropanoate ~454.4 High lipophilicity; potential bioactivity
(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate 2-Methoxy 3,4,5-Trimethoxybenzoate ~528.5 Increased aromaticity; lower solubility
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate 3,4,5-Trimethoxy 2,6-Dimethoxybenzoate ~526.5 Enhanced polar surface area; ROS modulation

Key Observations:

Ester Group Influence: The target compound’s pivaloate ester (2,2-dimethylpropanoate) confers greater steric hindrance and lipophilicity compared to aromatic esters like 3,4,5-trimethoxybenzoate or 2,6-dimethoxybenzoate . This may enhance metabolic stability in vivo.

Benzylidene Substituent Effects :

  • The 3,4,5-trimethoxybenzylidene group in the target compound and one analog provides strong electron-donating effects, favoring interactions with electrophilic biological targets.
  • Substitution with a 2-methoxy group (as in ) reduces symmetry and may alter binding affinity due to steric clashes.

The Z-configuration is conserved across analogs, suggesting its necessity for maintaining planar geometry and optimal binding.

Research Findings and Implications

  • Structural Analysis : X-ray crystallography (via SHELX and SIR97 ) confirms the Z-configuration and planarity of the benzofuran core. These tools are critical for resolving stereochemical ambiguities in such derivatives.
  • Synthetic Challenges : The condensation step for benzylidene formation requires precise temperature control to avoid isomerization to the E-configuration, a common issue in benzofuran derivatives .

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